3,4-dinitrobenzoyl chloride physical and chemical properties
3,4-dinitrobenzoyl chloride physical and chemical properties
An In-depth Technical Guide to 3,4-Dinitrobenzoyl Chloride
Introduction
In the landscape of synthetic organic chemistry and analytical development, acyl chlorides serve as highly reactive and versatile intermediates. Among these, the nitro-substituted benzoyl chlorides are of particular interest due to the profound influence of the electron-withdrawing nitro groups on the reactivity of the acyl moiety. This guide provides a comprehensive technical overview of 3,4-dinitrobenzoyl chloride (CAS No. 24376-18-9), a specific isomer whose properties and applications are often obscured by its more commonly studied counterpart, 3,5-dinitrobenzoyl chloride.
This document is intended for researchers, chemists, and drug development professionals. It will delineate the known physical and chemical properties of 3,4-dinitrobenzoyl chloride, detail its synthesis, discuss its reactivity from a mechanistic standpoint, and provide essential safety and handling protocols. A crucial aspect of this guide is to operate with scientific integrity; therefore, it will clearly distinguish between established data for the 3,4-isomer and inferred properties based on chemical principles and data from related isomers, acknowledging the current scarcity of specific experimental literature for this particular compound.
Core Physical and Chemical Properties
Unlike its 3,5-isomer which is well-characterized as a crystalline solid, the physical state of 3,4-dinitrobenzoyl chloride is less consistently described. One documented synthesis yields the product as a crude oil, while commercial suppliers classify it as a white to tan solid, suggesting it may be a low-melting solid or that its appearance is highly dependent on purity.[1] Further empirical data is required for definitive characterization.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dinitrobenzoyl chloride | |
| CAS Number | 24376-18-9 | [2][3][4] |
| Molecular Formula | C₇H₃ClN₂O₅ | [4][5] |
| Molecular Weight | 230.56 g/mol | [4][5] |
| Physical Form | White to tan solid; Crude product may be an oil | [1] |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature | |
| InChI Key | ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |
| Storage | Store at +4°C |
Solubility Profile: Specific solubility data for 3,4-dinitrobenzoyl chloride is not readily available. However, based on its chemical structure as an acyl chloride, a predictable solubility profile can be inferred:
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Reactive Solvents: It will react exothermically and decompose in protic solvents such as water, alcohols, and primary or secondary amines.
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Inert Solvents: It is expected to be soluble in common aprotic organic solvents like benzene, toluene, diethyl ether, and chlorinated solvents (e.g., dichloromethane, chloroform).
Chemical Reactivity and Mechanism
The reactivity of 3,4-dinitrobenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two nitro groups on the aromatic ring, making it a potent acylating agent.
The primary reaction mechanism is nucleophilic acyl substitution . A nucleophile (Nu:), such as an alcohol or an amine, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to form the final ester or amide product along with hydrochloric acid.
Caption: General mechanism for the acylation of nucleophiles.
This high reactivity makes it an excellent candidate for a derivatizing agent in analytical chemistry. By converting analytes like alcohols and amines into their corresponding dinitrobenzoyl esters or amides, their detectability by UV-Vis spectroscopy (used in HPLC) can be dramatically increased due to the strong chromophoric nature of the dinitrophenyl group. While numerous protocols exist for this application using the 3,5-isomer, specific, validated methods employing 3,4-dinitrobenzoyl chloride are not prevalent in the current literature.[6][7]
Synthesis of 3,4-Dinitrobenzoyl Chloride
The most direct method for preparing 3,4-dinitrobenzoyl chloride is the chlorination of its parent carboxylic acid, 3,4-dinitrobenzoic acid. Oxalyl chloride is an effective reagent for this transformation, offering the advantage that the byproducts (CO₂, CO, HCl) are gaseous, which simplifies purification.
Caption: Workflow for the synthesis of 3,4-dinitrobenzoyl chloride.
Experimental Protocol: Synthesis
This protocol is adapted from a documented laboratory procedure.[1]
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Apparatus Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet (vented to a scrubber), add 3,4-dinitrobenzoic acid (53 g, 0.25 mol).
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Reagent Addition: Add benzene (500 ml) as a solvent, followed by oxalyl chloride (65 g, 0.51 mol). Finally, add pyridine (1 ml) as a catalyst.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of gas.
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Work-up: Once the reaction is complete (i.e., gas evolution ceases and the solid acid has dissolved), the solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.
-
Product: The resulting crude product is obtained as an oil.[1] Further purification via vacuum distillation may be possible, though specific conditions are not documented.
Safety and Handling
A complete, independently verified Safety Data Sheet (SDS) with comprehensive toxicological data for 3,4-dinitrobenzoyl chloride is not widely available. The available data is sparse, often stating "no data available" for key hazard classifications.[3] Therefore, a cautious approach to handling is mandatory, inferring hazards from its chemical class.
Known & Inferred Hazards:
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Corrosive: As an acyl chloride, it is expected to be highly corrosive. It will cause severe skin burns and eye damage upon contact.[8] The hydrolysis of the compound upon contact with moisture (e.g., in air or on skin) produces hydrochloric acid, which contributes significantly to its corrosive properties.
-
Moisture Sensitive: The compound will react with water, releasing corrosive HCl gas. All handling should be performed under anhydrous conditions, and containers must be kept tightly sealed.
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Respiratory Irritant: Inhalation of dust or fumes will cause severe irritation and burns to the respiratory tract. Handling should occur in a well-ventilated fume hood.
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Toxicity: The toxicological properties have not been fully investigated.[3] However, nitroaromatic compounds as a class can have various toxic effects.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before use.
-
Respiratory Protection: Use in a certified fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
First Aid Measures (General Recommendations): [3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Applications in Research and Development
The primary role of 3,4-dinitrobenzoyl chloride is as a synthetic intermediate . Its high reactivity allows for the introduction of the 3,4-dinitrobenzoyl moiety into a wide range of molecules. This is a key step in multi-step syntheses where this functional group is required for subsequent transformations or as part of the final target structure. For example, it is a direct precursor to 3,4-dinitrobenzamide via reaction with ammonia.[2]
While not explicitly documented for the 3,4-isomer, a logical and significant application is in analytical derivatization . In pharmaceutical analysis and drug development, many drug candidates or their metabolites lack a chromophore, making them difficult to detect with standard HPLC-UV equipment. Derivatization with a reagent like 3,4-dinitrobenzoyl chloride would attach a strongly UV-absorbing tag, enabling sensitive quantification and impurity profiling.
Conclusion
3,4-Dinitrobenzoyl chloride is a highly reactive acylating agent with significant potential as a synthetic building block and derivatizing agent. Its properties are dictated by the electrophilic acyl chloride function, which is activated by two powerful electron-withdrawing nitro groups. While a reliable synthesis protocol exists, there is a notable lack of comprehensive data in the public domain regarding its specific physical properties (melting/boiling points), detailed reactivity, and toxicological profile. Researchers and scientists working with this compound should exercise extreme caution, inferring its hazards from related, well-characterized compounds like its 3,5-isomer, and operate under strict safety protocols. Further research is warranted to fully characterize this chemical and unlock its potential applications in synthesis and analysis.
References
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Amadis Chemical. 3,4-Dinitrobenzoyl Chloride, 24376-18-9. [Link]
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PrepChem.com. Synthesis of 3,4-dinitrobenzoyl chloride. [Link]
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Chemcd. 3,4-dinitro-benzoyl chloride, 24376-18-9. [Link]
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Ottokemi. 3,5 Dinitrobenzoyl chloride, 98% - 99-33-2. [Link]
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Kirschbaum, J., Rebscher, K., & Brückner, H. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-530. [Link]
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Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]
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Organic Syntheses. 3,5-dinitrobenzaldehyde. [Link]
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960化工网. 24376-18-9 (3,4-二硝基苯甲酰氯,3,4-Dinitrobenzoyl Chloride). [Link]
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CHEMICAL POINT. 3,4-Dinitrobenzoyl chloride. [Link]
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Hans Shodh Sudha. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]
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ResearchGate. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride | Request PDF. [Link]
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Valdez, D. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 361-364. [Link]
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